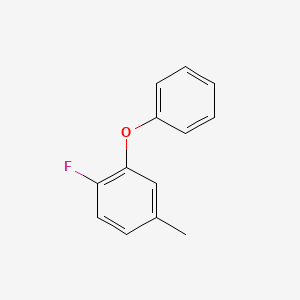

1-Fluoro-4-methyl-2-phenoxybenzene

Description

Contextualization within Fluorinated Aromatic Ethers Research

Fluorinated aromatic ethers represent a significant class of compounds in organic chemistry. numberanalytics.com The introduction of fluorine into an aromatic ether structure can profoundly alter the molecule's physical and chemical properties. numberanalytics.com Fluorine's high electronegativity can influence the electron distribution within the aromatic ring, affecting its reactivity and stability. numberanalytics.com This has led to extensive research into the synthesis and application of these compounds in diverse fields such as pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com

The study of α-fluorinated ethers, a subset to which 1-Fluoro-4-methyl-2-phenoxybenzene belongs, has revealed that these compounds can exhibit enhanced stability. sci-hub.se Research into aryl fluoroalkyl ethers has demonstrated their unique chemical and physical properties, with perfluoroalkoxy groups showing exceptional stability as aromatic substituents. sci-hub.seacs.org The synthesis of such compounds often involves multi-step processes, including methods like the reaction of sulfur tetrafluoride with aryl fluoroformates. sci-hub.seacs.org

Significance of this compound in Contemporary Chemical Science

The specific arrangement of a fluoro group, a methyl group, and a phenoxy group in this compound makes it a valuable intermediate in organic synthesis. smolecule.comechemi.com Its molecular structure allows for a variety of chemical transformations. For instance, the methyl group can be oxidized, and the fluoro group can undergo nucleophilic substitution reactions. smolecule.com

This compound and its derivatives are of interest in medicinal chemistry. nih.gov The incorporation of fluorine into potential drug candidates can enhance properties like lipophilicity and metabolic stability. numberanalytics.comnih.gov Fluorinated compounds are increasingly present in marketed drugs, driving research into new and efficient methods for their synthesis. nih.gov The unique properties imparted by fluorine make compounds like this compound attractive for the development of novel therapeutic agents. nih.gov

Overview of Key Research Areas and Challenges

The primary research areas involving this compound and related compounds revolve around their synthesis and application. The development of efficient and selective fluorination methods remains a key challenge in organofluorine chemistry. numberanalytics.compharmtech.com Traditional methods often require harsh conditions, prompting the exploration of milder techniques like photocatalytic and electrochemical fluorination. numberanalytics.com

A significant hurdle is achieving regioselectivity in the fluorination of complex aromatic compounds. numberanalytics.com Furthermore, the synthesis of functionalized aryl fluorides on a large scale can be challenging. pharmtech.com Researchers are actively developing new catalytic systems, including those based on palladium and silver, to facilitate these transformations. pharmtech.com

Another area of focus is the investigation of the chemical reactivity and stability of fluorinated aromatic ethers. Understanding how the fluorine atom influences the properties of the molecule is crucial for designing new materials and pharmaceuticals with desired characteristics. numberanalytics.comacs.org The stability of these compounds under various conditions is a key factor in their practical applications. acs.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 74483-53-7 |

| Molecular Formula | C13H11FO |

| Molecular Weight | 202.22 g/mol |

| Boiling Point | 252ºC at 760 mmHg |

| Density | 1.12 g/cm³ |

| Flash Point | 94ºC |

| Refractive Index | 1.55 |

Source: echemi.comamerigoscientific.com

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-methyl-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKFYEKKPVEUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558101 | |

| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-53-7 | |

| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74483-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Fluoro 4 Methyl 2 Phenoxybenzene and Its Precursors

Strategies for Carbon-Oxygen Bond Formation in Phenoxybenzene Core Synthesis

The construction of the diaryl ether moiety is central to the synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene. This can be achieved by forming a C-O bond between a phenol (B47542) and an aryl electrophile. Key retrosynthetic disconnections could involve the reaction between phenol and a 2-halo-1-fluoro-4-methylbenzene derivative, or between 4-methylphenol and a 2-halo-fluorobenzene, among other possibilities. The primary methods for effecting this transformation are nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a classical method for forming aryl ethers. scispace.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile (a phenoxide in this case) attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (typically a halide) yields the diaryl ether.

For an SNAr reaction to be efficient, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction. While fluorine itself is an activating group for SNAr, its effect is less pronounced than that of a nitro group. The synthesis of diaryl ethers via SNAr can be facilitated by using polar aprotic solvents like DMSO or DMF, which solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. organic-chemistry.org

Copper-catalyzed cross-coupling reactions are among the most versatile and widely used methods for diaryl ether synthesis. The classical Ullmann condensation, first reported in 1903, involves the reaction of an aryl halide with a phenol in the presence of stoichiometric amounts of copper powder at high temperatures (>200 °C). nih.govwikipedia.org While effective, these harsh conditions limit the reaction's scope and functional group tolerance. wikipedia.orgacs.orgbeilstein-journals.org

Modern advancements have led to the development of milder, more efficient Ullmann-type reactions that use catalytic amounts of soluble copper(I) or copper(II) salts. wikipedia.orgbeilstein-journals.org The key to these improvements has been the introduction of various ligands that stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. nih.gov Ligands such as N,N-dimethylglycine, phenanthrolines, and diols have been shown to significantly accelerate the reaction, allowing it to proceed at much lower temperatures (90–120 °C) and with a broader range of substrates, including electron-rich and sterically hindered aryl halides. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org

The choice of base and solvent is also critical. Strong bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed to deprotonate the phenol. organic-chemistry.org The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst. wikipedia.org

Table 1: Comparison of Modern Copper-Catalyzed Diaryl Ether Synthesis Systems

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Key Advantages |

|---|---|---|---|---|---|

| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Effective for aryl iodides and bromides. organic-chemistry.org |

| Cu₂O | Salicylaldoxime | Cs₂CO₃ | Acetonitrile | 100-120 | Uses inexpensive ligands and copper source. organic-chemistry.org |

| Cu(I) | Phenanthroline derivatives | Cs₂CO₃ | Toluene | 110 | Effective but can be slow (e.g., 36h). researchgate.net |

| Cu(OAc)₂ | None (for arylboronic acids) | Pyridine | CH₂Cl₂ | Room Temp | Chan-Lam coupling; mild conditions for specific substrates. rsc.org |

| CuI Nanoparticles | None (SDS surfactant) | Et₃N | DMF | 120 | Eco-friendly approach with a reusable catalyst. jsynthchem.comjsynthchem.com |

Selective Fluorination Techniques for Aryl Systems

Introducing a fluorine atom onto an aromatic ring requires specialized reagents and methods due to the high reactivity of elemental fluorine. sci-hub.ru For a target like this compound, the fluorine atom can be introduced either at an early stage on a simple precursor or later in the synthesis on a more complex intermediate.

Electrophilic Fluorination: This is a common modern approach that utilizes reagents with an "electrophilic" fluorine atom. The most widely used reagents are N-F compounds, such as Selectfluor® (F-TEDA-BF₄). organic-chemistry.org These reagents are stable, solid materials that are safer to handle than fluorine gas. The fluorination of an aromatic compound with Selectfluor is believed to proceed through a single electron transfer (SET) mechanism. rsc.orgresearchgate.net The regioselectivity of the reaction is governed by the electronic properties of the substituents already present on the aromatic ring.

Nucleophilic Fluorination: In this method, a leaving group on the aromatic ring (such as -Cl, -Br, or -NO₂) is displaced by a fluoride (B91410) anion (e.g., from KF or CsF). This process, often called the Halex reaction, is essentially an SNAr reaction and thus works most efficiently on aromatic rings that are activated by electron-withdrawing groups.

Balz-Schiemann Reaction: This classic method involves the diazotization of an arylamine with nitrous acid to form a diazonium salt. The diazonium salt is then treated with a source of tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) to precipitate the corresponding diazonium salt. Gentle thermal decomposition of this salt releases nitrogen gas and generates the aryl fluoride. While reliable, this method can produce explosive waste, making other methods potentially more attractive. jmu.edu

Table 2: Comparison of Selective Aromatic Fluorination Methods

| Method | Fluorinating Agent | Typical Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Electron-rich arenes | Safe, stable reagent; mild conditions. organic-chemistry.org | Reagent can be expensive. |

| Nucleophilic Fluorination (Halex) | KF, CsF | Electron-poor aryl halides/nitroarenes | Uses inexpensive fluoride sources. | Requires activated substrates and often high temperatures. |

| Balz-Schiemann Reaction | HBF₄ or NaBF₄, followed by heat | Arylamines | Classic, reliable method for specific transformations. | Multi-step process; potential for explosive intermediates. jmu.edu |

Directed Methylation Strategies for Aromatic Scaffolds

The introduction of the methyl group at the 4-position of the fluorophenoxybenzene core can be achieved through various strategies. The most straightforward approach is to utilize a precursor that already contains the methyl group in the desired position, such as 4-methylphenol (p-cresol) or 4-fluorotoluene.

Synthesizing these precursors is well-established. For instance, 4-methylphenol can be prepared from toluene via sulfonation, followed by alkali fusion. study.com 2-Bromo-4-fluorotoluene, a potential coupling partner, can be synthesized by the bromination of 4-fluorotoluene. prepchem.com

Alternatively, if methylation of a phenolic substrate is required, several methods are available. While classic Friedel-Crafts alkylation can be used, it often suffers from a lack of selectivity and the potential for polyalkylation. google.com More controlled methylation of phenols can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base. sciencemadness.orgsurrey.ac.uk However, these reagents are highly toxic. A greener alternative is dimethyl carbonate (DMC), which is less hazardous and reacts with phenols under phase-transfer conditions or with a base catalyst to yield aryl methyl ethers. mdma.chresearchgate.net

Stereoselective Synthesis of Enantiomeric Forms and Related Stereoisomers of this compound

The compound this compound is achiral. However, related diaryl ether structures can exhibit axial chirality due to restricted rotation (atropisomerism) around the C-O-C bonds. This phenomenon occurs when bulky substituents are present at the ortho positions of one or both aromatic rings, creating a significant energy barrier to rotation. chemrxiv.orgchemrxiv.org

While the fluorine atom at the ortho position of the target molecule is relatively small and unlikely to create a rotational barrier high enough for stable atropisomers at room temperature, the methodologies developed for synthesizing axially chiral diaryl ethers are highly advanced and relevant to more sterically hindered analogs. chemrxiv.org

Recent breakthroughs in this area include catalytic atroposelective methods that can construct C-O axially chiral diaryl ethers with high enantioselectivity. snnu.edu.cn These strategies often rely on the desymmetrization of prochiral substrates. For example:

Chiral Phosphoric Acid (CPA) Catalysis: Prochiral diamines containing a diaryl ether scaffold can undergo desymmetrization via acylation, catalyzed by a chiral phosphoric acid, to yield axially chiral products with excellent enantiomeric ratios (er). snnu.edu.cn

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been employed to catalyze the atroposelective esterification of prochiral dialdehydes, leading to the synthesis of flexible, axially chiral diaryl ethers. chemrxiv.orgnih.govrsc.org These reactions can proceed through a combination of desymmetrization and kinetic resolution to achieve high stereoselectivity. chemrxiv.orgnih.gov

These methods demonstrate sophisticated control over stereochemistry and are applicable to the synthesis of complex, biologically active molecules containing the diaryl ether motif. chemrxiv.org

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact, improve safety, and increase efficiency.

Key green strategies applicable to diaryl ether synthesis include:

Catalyst Optimization: Using catalytic rather than stoichiometric amounts of metals like copper is a fundamental green improvement. The development of highly efficient ligands allows for very low catalyst loadings. nih.gov Furthermore, using heterogeneous, recyclable catalysts like copper fluorapatite (B74983) can simplify product purification and reduce waste. researchgate.net

Safer Reagents and Solvents: Replacing hazardous methylating agents like dimethyl sulfate with greener alternatives like dimethyl carbonate (DMC) enhances safety. mdma.chresearchgate.net For the C-O coupling step, exploring less toxic solvents or even aqueous conditions represents a significant green advancement. Metal-free arylations using diaryliodonium salts in water have been developed as an alternative to transition-metal-catalyzed methods. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes for SNAr and even some catalyst-free coupling reactions, thereby lowering energy consumption. scispace.com

Table 3: Examples of Green Chemistry Strategies in Diaryl Ether Synthesis

| Green Principle | Methodology | Example/Benefit |

|---|---|---|

| Use of Catalysis | Ligand-accelerated Ullmann coupling | Reduces copper loading from stoichiometric to catalytic (e.g., 5-10 mol%). nih.gov |

| Benign Solvents | Arylation using diaryliodonium salts | Allows the reaction to be performed in water. organic-chemistry.org |

| Safer Reagents | Phenol methylation with Dimethyl Carbonate (DMC) | Replaces highly toxic dimethyl sulfate or methyl halides. mdma.chresearchgate.net |

| Energy Efficiency | Microwave-assisted SNAr | Reduces reaction times from many hours to a few minutes. scispace.com |

| Renewable/Recyclable Materials | Heterogeneous copper catalysts | Allows for easy separation and reuse of the catalyst. researchgate.net |

Elucidating the Chemical Reactivity and Reaction Mechanisms of 1 Fluoro 4 Methyl 2 Phenoxybenzene

Electrophilic Aromatic Substitution Reactions of 1-Fluoro-4-methyl-2-phenoxybenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The reactivity and regioselectivity of EAS reactions are significantly influenced by the electronic properties of the substituents already present on the benzene ring. lumenlearning.comyoutube.com For this compound, the fluorine, methyl, and phenoxy groups each exert their own electronic effects, collectively determining the outcome of electrophilic attack.

Regioselectivity and Electronic Effects of Fluorine and Phenoxy Substituents

The directing effects of substituents in electrophilic aromatic substitution are crucial for determining the position of the incoming electrophile. lumenlearning.com Substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

The phenoxy group (-OPh) is an activating group. The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density of the ring and making it more nucleophilic. lumenlearning.com This resonance effect strongly activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.

The methyl group (-CH3) is also an activating group, although less so than the phenoxy group. It donates electron density to the ring primarily through an inductive effect (+I) and also through hyperconjugation. lumenlearning.comyoutube.com This increased electron density activates the ring and directs incoming electrophiles to the ortho and para positions. youtube.com

In this compound, the interplay of these three substituents determines the ultimate regioselectivity. The powerful activating and ortho-, para-directing effect of the phenoxy group, combined with the ortho-, para-directing effect of the methyl group, will likely dominate. The deactivating but ortho-, para-directing fluorine atom will have a lesser influence. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the strongly activating phenoxy group, which are also influenced by the directing effects of the methyl and fluoro groups.

Mechanistic Pathways of Aromatic Substitution Reactions

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process. msu.edu

Formation of the Sigma Complex (Arenium Ion): In the first and rate-determining step, the electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. msu.eduresearchgate.net The stability of this intermediate is crucial for the reaction rate. Activating groups stabilize the sigma complex by donating electron density, thus increasing the reaction rate, while deactivating groups destabilize it, slowing the reaction. lumenlearning.com

Deprotonation to Restore Aromaticity: In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile. msu.edu This step restores the stable aromatic system.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -F | -I > +R | Deactivating | Ortho, Para |

| -OPh | +R > -I | Activating | Ortho, Para |

| -CH₃ | +I, Hyperconjugation | Activating | Ortho, Para |

This table provides a general overview of the electronic effects of the substituents present in this compound.

Nucleophilic Substitution Reactions Involving the Phenoxy Ether Linkage

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govresearchgate.net In the case of this compound, the phenoxy group can potentially act as a leaving group in a nucleophilic substitution reaction. However, the phenoxide ion is a relatively poor leaving group. For a nucleophilic attack to occur at the carbon bearing the phenoxy group, the aromatic ring would need to be sufficiently activated by electron-withdrawing substituents.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by electron-withdrawing groups that can delocalize the negative charge.

Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a transition metal catalyst, most commonly palladium, nickel, or copper, to couple an organometallic reagent with an organic halide or pseudohalide. beilstein-journals.orgnih.gov

Derivatives of this compound can potentially participate in various cross-coupling reactions. For instance, if a halogen atom (e.g., Br, I) is introduced into the molecule, it can serve as a handle for reactions like the Suzuki-Miyaura coupling (with organoboron reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). beilstein-journals.org

The fluorine atom itself can also participate in cross-coupling reactions, although this is generally more challenging than with heavier halogens. Nickel-catalyzed cross-coupling reactions of fluoroarenes with Grignard reagents have been reported. nih.gov Phenolic derivatives can also be used as cross-coupling partners in some instances. google.com

Oxidative and Reductive Transformations of this compound

The chemical transformations of this compound under oxidative and reductive conditions can lead to a variety of products.

Oxidative Transformations: The methyl group on the aromatic ring is susceptible to oxidation to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The aromatic rings themselves are generally resistant to oxidation except under harsh conditions.

Reductive Transformations: The aromatic rings of this compound can be reduced under certain conditions. Catalytic hydrogenation using catalysts like rhodium or ruthenium can reduce the aromatic rings to their corresponding cyclohexyl derivatives. Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can selectively reduce one of the aromatic rings.

Catalyst-Mediated Reactivity and Mechanistic Investigations (e.g., Iridium-Catalyzed Reactions)

Catalyst-mediated reactions offer a wide range of possibilities for the functionalization of molecules like this compound. While specific iridium-catalyzed reactions involving this exact compound are not extensively documented in the provided search results, the principles of such catalysis can be inferred. Iridium catalysts are known to be effective for a variety of transformations, including C-H activation/functionalization, hydrogenation, and isomerization.

Mechanistic investigations of catalyst-mediated reactions often involve a combination of experimental studies (kinetics, isotopic labeling) and computational modeling (e.g., Density Functional Theory - DFT). researchgate.net These studies aim to elucidate the catalytic cycle, identify key intermediates and transition states, and understand the factors that control the reaction's efficiency and selectivity. For example, in the context of cross-coupling reactions, mechanistic studies have been crucial in understanding the roles of the metal center, ligands, and additives in the elementary steps of oxidative addition, transmetalation, and reductive elimination. nih.gov

Photochemical and Electrochemical Reactivity of this compound

Expected Photochemical Reactivity

The photochemical behavior of this compound is anticipated to be influenced by the absorption of ultraviolet (UV) radiation, potentially leading to bond cleavage and rearrangement reactions. The presence of aromatic rings suggests that the molecule will absorb light in the UV region.

Key Potential Photochemical Reactions:

Carbon-Fluorine (C-F) Bond Cleavage: The C-F bond on the aromatic ring is generally strong and resistant to cleavage. However, upon absorption of sufficient UV energy, homolytic cleavage could occur, generating a radical species. Studies on the photolysis of fluorinated pharmaceuticals have shown that the stability of the C-F bond can be influenced by the presence of other functional groups and the reaction conditions. acs.orgnih.gov Defluorination to fluoride (B91410) has been observed during the photolysis of some aryl fluorides. nih.gov

Ether Bond Cleavage: The phenoxy group contains a C-O ether linkage which can be a site for photochemical reactions. Photolysis can induce cleavage of the ether bond, leading to the formation of phenolic and phenyl radical intermediates. This type of cleavage is a known degradation pathway for phenoxy-containing pesticides under UV irradiation. nih.govplos.org

Methyl Group Oxidation: While direct photochemical oxidation of the methyl group is less common, reactive oxygen species (ROS) generated during photolysis in the presence of oxygen can lead to its oxidation to a benzyl (B1604629) alcohol, aldehyde, or carboxylic acid derivative.

Photosensitized Reactions: In environmental matrices, naturally occurring photosensitizers can absorb light and transfer the energy to the molecule, promoting its degradation even at wavelengths it does not strongly absorb. plos.org

Hypothetical Photodegradation Products:

Based on the potential reactions, the photolysis of this compound could yield a variety of products. The table below outlines some of these hypothetical products and their formation pathways.

| Hypothetical Product | Formation Pathway |

| 4-Methyl-2-phenoxyphenol | C-F bond cleavage followed by hydroxylation |

| 1-Fluoro-4-methylphenol | Cleavage of the ether linkage |

| Phenol (B47542) | Cleavage of the ether linkage |

| 1-Fluoro-4-hydroxymethyl-2-phenoxybenzene | Oxidation of the methyl group |

| 1-Fluoro-2-phenoxy-p-tolualdehyde | Further oxidation of the methyl group |

| 1-Fluoro-2-phenoxy-p-toluic acid | Complete oxidation of the methyl group |

It is important to note that the quantum yield and the distribution of these products would depend on various factors, including the wavelength of irradiation, the solvent, and the presence of other substances such as oxygen and photosensitizers.

Expected Electrochemical Reactivity

The electrochemical behavior of this compound will be characterized by its oxidation and reduction potentials, which are determined by the electron-donating and electron-withdrawing nature of its substituents.

Electrochemical Oxidation:

The molecule possesses several sites susceptible to anodic oxidation. The phenoxy and methyl groups are electron-donating and are expected to be the primary sites of oxidation.

Oxidation of the Phenoxy Group: The phenoxy group can undergo oxidation to form a radical cation. The oxidation potential is expected to be influenced by the other substituents on the ring. The electrochemical oxidation of phenols and their derivatives often leads to the formation of polymeric films on the electrode surface through coupling reactions of the resulting phenoxy radicals. researchgate.netbme.hu

Oxidation of the Methyl Group: The methyl group can be electrochemically oxidized, particularly at benzylic positions. This process can lead to the formation of acetals in alcoholic solvents or aldehydes and carboxylic acids. d-nb.infonih.gov The site-selectivity of such oxidations can be influenced by the electronic properties of the aromatic ring. nih.gov

Electrochemical Reduction:

The fluorinated aromatic ring is the most likely site for cathodic reduction.

Reduction of the Carbon-Fluorine Bond: The C-F bond can be reduced electrochemically, leading to its cleavage and the formation of a defluorinated product. The reduction of fluorinated aromatic compounds has been documented, though it often requires relatively negative potentials. rsc.orgcapes.gov.br

Reduction of the Aromatic System: The benzene rings themselves can be reduced at very negative potentials, but this is generally a more difficult process than the reduction of the C-F bond.

Representative Electrochemical Data for Analogous Compounds:

While specific cyclic voltammetry data for this compound is unavailable, the following table provides representative oxidation and reduction potential ranges for related functional groups, which can offer an estimation of its electrochemical behavior.

| Functional Group/Compound Type | Electrochemical Process | Potential Range (vs. reference electrode) | Supporting Information |

| Substituted Phenols | Oxidation | +0.5 to +1.8 V | The oxidation potential is sensitive to the nature and position of other substituents on the ring. researchgate.netbme.hunih.gov |

| Methylarenes | Oxidation | +1.0 to +2.0 V | Can lead to the formation of benzylic oxygenation products. d-nb.infonih.gov |

| Fluorinated Aromatic Compounds | Reduction | -1.5 to -2.5 V | The reduction potential can be influenced by the number and position of fluorine atoms. rsc.orgcapes.gov.br |

Computational and Theoretical Investigations of 1 Fluoro 4 Methyl 2 Phenoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of molecular stability.

For analogous compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level have been performed to determine HOMO and LUMO energies. nih.gov These studies help in understanding the electronic behavior of related structures. For instance, the calculated HOMO and LUMO energies for this similar compound were found to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. nih.gov Another study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one reported a HOMO-LUMO energy gap of 5.71 eV. iucr.org These values for related fluorinated organic compounds suggest that 1-Fluoro-4-methyl-2-phenoxybenzene likely possesses a significant HOMO-LUMO gap, indicating good kinetic stability. The presence of the electron-withdrawing fluorine atom and the phenoxy group would influence the electron density distribution and the energies of these frontier orbitals.

Table 1: Representative HOMO-LUMO Data for Structurally Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole nih.gov | -6.5743 | -2.0928 | 4.4815 |

Note: Data presented is for structurally related compounds due to the absence of specific data for this compound.

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For diphenyl ether, the parent structure of this compound, studies have shown that the ether oxygen and the phenyl rings are key sites for interaction. rsc.org In a study of 2,5-bis(pentafluorophenyliminomethyl)furan, DFT calculations were used to generate electrostatic potential surfaces, which revealed negative potentials around the fluorine atoms and positive potentials on the furan (B31954) and perfluorophenyl rings. researchgate.net This allowed for the rationalization of intermolecular interactions driving the crystal packing. For this compound, it can be inferred that the fluorine atom and the oxygen of the ether linkage would create regions of negative electrostatic potential, making them likely sites for electrophilic attack. The aromatic rings, influenced by the substituents, would exhibit a more complex distribution of charge, with certain areas being more electron-deficient and thus prone to nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and interactions with other molecules. There is no specific information available from the search results regarding molecular dynamics simulations performed on this compound.

However, studies on the parent molecule, diphenyl ether, have utilized spectroscopic techniques combined with theoretical calculations to investigate its structure and dynamics in various solvents. rsc.org These studies highlight the flexibility of the C-O-C bond angle and the torsional angles of the phenyl rings, which would also be characteristic of this compound. MD simulations would be a valuable tool to explore the conformational landscape of this molecule and its potential interactions with biological targets or other chemical species.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the response variable (e.g., biological activity or a physicochemical property).

While no QSAR or QSPR models have been specifically developed for this compound, research on related structures highlights the utility of this approach. For instance, a 3D-QSAR model was developed for pyrazole (B372694) β-ketonitrile derivatives containing a diphenyl ether moiety to guide the design of novel fungicides. nih.gov This model helped in identifying key structural features that influence the biological activity. Similarly, 2D and 3D-QSAR models have been created for diphenylpyridylethanamine derivatives to understand their inhibitory activity against the cholesteryl ester transfer protein (CETP). nih.gov These examples demonstrate that a QSAR/QSPR approach could be effectively applied to a series of analogues of this compound to predict their properties and guide the synthesis of new compounds with desired characteristics.

Reaction Pathway Analysis and Transition State Modeling

Understanding the reaction pathways and modeling the transition states are crucial for predicting the outcomes of chemical reactions. For fluorinated aromatic ethers, several reaction types are of interest, including nucleophilic aromatic substitution and electrophilic fluorination.

The synthesis of fluorinated polyphenyl ethers has been achieved through the reaction of polyfluorinated cyclohexadienones with substituted phenols. researchgate.net The mechanisms of such reactions can be elucidated using computational methods to model the reaction coordinates and identify the transition state structures and their corresponding energies.

Furthermore, studies on electrophilic fluorination using reagents like Selectfluor have explored the reaction mechanisms in detail. acs.org Mechanistic studies, often supported by computational modeling, are essential for optimizing reaction conditions and improving the stereoselectivity of such transformations. For this compound, computational analysis could be employed to investigate its reactivity in various chemical transformations, such as further electrophilic substitution on the aromatic rings or cleavage of the ether linkage.

Exploration of Biological Activities and Underlying Mechanistic Pathways

Antimicrobial Activity Mechanisms of Fluoro-Substituted Phenolic Compounds

The antimicrobial properties of phenolic compounds are well-documented, and the addition of fluorine can further enhance this activity. nih.govmdpi.com These compounds have shown effectiveness against a wide spectrum of pathogenic microorganisms, including bacteria and fungi. nih.gov

Fluoro-substituted phenolic compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. rroij.com The primary mechanism of action often involves the disruption of the bacterial cell membrane. mdpi.comnih.gov The hydrophobic nature of these compounds allows them to penetrate the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity. mdpi.com This disruption can cause leakage of essential intracellular components, alter membrane potential, and interfere with crucial cellular processes like energy metabolism and nucleic acid synthesis. mdpi.comnih.gov

For instance, studies on related fluorinated compounds, such as fluoro-substituted chalcones, have shown that the position of the fluoro substituent on the aromatic ring significantly influences antibacterial potency. nih.gov Some fluorinated phenolic derivatives exhibit broad-spectrum antibacterial action by inhibiting key bacterial enzymes or interfering with biofilm formation, a critical factor in bacterial virulence and antibiotic resistance. nih.gov The increased permeability into the bacterial cell membrane, facilitated by fluorine substituents, is a key factor in their enhanced antibacterial effect. mdpi.com

Table 1: Antibacterial Activity of Selected Phenolic Compounds

| Compound/Class | Target Bacteria | Mechanism of Action | Reference |

| Fluoro-substituted Chalcones | Various pathogenic bacteria | Increased potency through cell membrane disruption | nih.gov |

| General Phenolic Compounds | Gram-positive & Gram-negative | Cell membrane disruption, leakage of intracellular components | mdpi.comrroij.com |

| 3-p-trans-coumaroyl-2-hydroxyquinic acid | S. aureus | Loss of cytoplasmic membrane integrity, increased membrane fluidity | nih.gov |

| Phenoxyethanol | E. coli | Increased permeability of the cytoplasmic membrane | nih.gov |

The antifungal activity of fluoro-substituted phenolic compounds is a significant area of research. nih.govresearchgate.net These compounds can inhibit the growth of various pathogenic fungi, including those resistant to conventional antifungal drugs. researchgate.netnih.gov The mechanisms underlying their antifungal action are multifaceted and can involve the disruption of the fungal cell wall, inhibition of nucleic acid synthesis, and interference with key metabolic pathways. nih.govmdpi.com

For example, 5-fluorocytosine, a fluorinated pyrimidine, acts by inhibiting nucleic acid synthesis after being converted into fluorinated metabolites within the fungal cell. nih.gov Other phenolic compounds have been shown to target fungal cell membranes, leading to increased permeability and cell death. mdpi.com The presence of fluorine can enhance the ability of these compounds to penetrate the fungal cell and interact with their molecular targets, which may include enzymes essential for cell wall synthesis or maintenance. researchgate.net Research on plant-derived phenolic compounds like ellagic acid and caffeic acid phenethyl ester has demonstrated their efficacy against drug-resistant fungal strains such as Candida auris. mdpi.com

Table 2: Antifungal Activity of Selected Phenolic and Fluorinated Compounds

| Compound | Target Fungi | Mechanism of Action / Effect | Reference |

| Fluoro-substituted Chalcones | Common fungal strains | Activity comparable to reference drugs like fluconazole | nih.gov |

| 5-fluorocytosine | Various fungi | Inhibition of nucleic acid synthesis | nih.gov |

| Ellagic Acid | Candida auris | Antifungal and antivirulence activities | mdpi.com |

| Caffeic Acid Phenethyl Ester (CAPE) | Candida auris | Reduces biomass and metabolic activity of biofilm | mdpi.com |

| Methanolic extract of Empetrum rubrum | Rhizoctonia solani | Inhibition of mycelial growth | mdpi.com |

Anti-inflammatory Effects and Cytokine Modulation

Phenolic compounds, including their fluorinated derivatives, are recognized for their potent anti-inflammatory properties. nih.govrsc.orgijfmr.com Inflammation is a complex biological response involving the production of various pro-inflammatory mediators, including cytokines. mdpi.com Fluoro-substituted phenolic compounds can modulate this response by inhibiting the expression and release of these cytokines. nih.govresearchgate.net

Studies have shown that certain polyphenols can significantly reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) from immune cells like lymphocytes and macrophages. rsc.orgmdpi.comnih.gov The mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the inflammatory response. nih.govnih.gov For example, some phenolic compounds have been shown to suppress the activation of NF-κB and mitogen-activated protein kinases (MAPKs), leading to a downstream reduction in the production of inflammatory mediators. rsc.orgnih.gov

Table 3: Anti-inflammatory and Cytokine Modulation Effects of Phenolic Compounds

| Compound/Class | Cell/Model System | Effects | Reference |

| Resveratrol, Isorhamnetin, Curcumin, Vanillic Acid | Jurkat T-lymphocytes, Primary lymphocytes | Reduced pro-inflammatory cytokine release | nih.govresearchgate.net |

| Naringenin | RAW 264.7 macrophages | Inhibited LPS-stimulated NO, MCP-1, and TNF-α production; inhibited iNOS, COX-2 protein expression | rsc.org |

| Pedunculagin | UVB-irradiated human skin cells | Suppressed IL-6, IL-10, IL-13, and MCP-1 mRNA expression; reduced COX-2 mRNA expression | nih.gov |

| Flavonoids (e.g., Apigenin, Luteolin) | LPS-stimulated RAW 264.7 macrophages | Reduced IL-6 and TNF-α secretion | mdpi.com |

| Fluorinated Polyphenol Derivative (1c) | LPS-induced inflammation model | Showed excellent in vivo activity | nih.gov |

Anticancer Potential and Inhibition of Cancer Cell Proliferation

A growing body of evidence suggests that phenolic compounds possess significant anticancer properties, and fluorination can enhance this potential. nih.govmdpi.commdpi.com These compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer development. nih.govnih.gov

Fluorinated compounds have shown the ability to inhibit the growth of cancer cells at low concentrations. nih.gov For example, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), a DNA methylation inhibitor, represses the proliferation of colon cancer cells by inducing cell cycle arrest and activating DNA damage response pathways. nih.gov Similarly, other fluorinated derivatives have exhibited cytotoxic effects against breast and prostate cancer cell lines. mdpi.com The antiproliferative activity of phenolic compounds is often linked to their ability to modulate signaling pathways such as p53, MAPK, and PI3K/Akt, which are crucial for cell survival and growth. nih.gov

Table 4: Anticancer and Antiproliferative Effects of Fluorinated and Phenolic Compounds

| Compound/Class | Cancer Cell Line(s) | Effects | Reference |

| 5-fluoro-2'-deoxycytidine (FCdR) | HCT116 (Colon cancer) | Inhibited proliferation (IC50: 0.025-0.05 µM), induced G2/M cell cycle arrest, activated p53 signaling | nih.gov |

| 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives | MCF-7 (Breast carcinoma) | Moderate dose-dependent inhibitory effect on tumor cell proliferation | mdpi.com |

| Fruit and Berry Extracts (rich in phenolics) | HT29 (Colon cancer), MCF-7 (Breast cancer) | Decreased cell proliferation in a concentration-dependent manner | researchgate.net |

| Plant Phenolic Compounds (General) | Various tumor cells | Antiproliferative, antiangiogenic, cell cycle-arresting, and proapoptotic activity | mdpi.com |

Enzyme Inhibition Studies and Target Identification

The ability of fluoro-substituted phenolic compounds to inhibit specific enzymes is a key aspect of their biological activity. nih.govresearchgate.net The high electronegativity of fluorine can lead to strong interactions with enzyme active sites, making these compounds potent and often selective inhibitors. researchgate.net This inhibitory action is central to their therapeutic potential in various diseases. nih.gov

Fluorinated compounds have been successfully designed as inhibitors for a wide range of enzymes, including proteases, kinases, and glycosidases. researchgate.netnih.gov For instance, fluorinated ketones are known to be powerful inhibitors of serine proteases. researchgate.net In the realm of neuroinflammation, a novel fluorinated polyphenol derivative was found to be a potent and selective inhibitor of DYRK1A/B kinase, an enzyme implicated in neurological disorders. nih.gov The mechanism often involves the formation of stable, sometimes covalent, adducts with key amino acid residues in the enzyme's active site. nih.gov The stability of the C-F bond also contributes to the metabolic resistance of these inhibitors, enhancing their duration of action. liberty.edu

Table 5: Enzyme Inhibition by Fluoro-Substituted and Phenolic Compounds

| Compound/Class | Target Enzyme(s) | Significance/Application | Reference |

| Fluorinated Polyphenol Derivative (1c) | DYRK1A/B Kinase | Treatment of neuroinflammatory diseases like Parkinson's disease | nih.gov |

| Fluoro-sugars | Glycosidases | Exploits an α-fluoro effect for inhibition | nih.gov |

| Polyfluoroketones | Serine Proteases, Cysteine Proteases | Potent inhibitors due to enhanced acidity of hemiketal adducts | researchgate.net |

| Plant-based Peroxidases | Fluoro-phenolic compounds | Degradation of environmental waste products | liberty.edu |

Receptor Interaction and Agonistic/Antagonistic Effects (e.g., G Protein-Coupled Receptors)

Fluoro-substituted phenolic compounds can exert their biological effects by interacting with various cellular receptors, including the large family of G protein-coupled receptors (GPCRs). nih.govmdpi.com GPCRs are integral membrane proteins that play a crucial role in signal transduction and are major targets for drug development. nih.govwisdomlib.org The introduction of fluorine can alter the binding affinity and selectivity of a ligand for its receptor. researchgate.net

Phenolic compounds have been identified as agonists or antagonists for several GPCRs. nih.govacs.org For example, phlorotannins, a class of polyphenols, have shown agonist effects at the α2C adrenergic receptor and antagonist effects at the adenosine (B11128) 2A receptor, among others. nih.gov Similarly, certain natural phenols like luteolin (B72000) and quercetin (B1663063) have been identified as agonists for GPR35, an orphan GPCR. acs.org Small phenolic compounds have also been shown to interact with nuclear receptors like the estrogen receptor alpha (ERα), potentially acting as endocrine disruptors. frontiersin.orgnih.gov The ability of fluorination to modify binding affinities suggests that fluoro-substituted phenolics could be tailored to achieve specific agonistic or antagonistic effects at various receptors. researchgate.net

Table 6: Receptor Interactions of Phenolic and Fluorinated Compounds

| Compound/Class | Receptor Target(s) | Effect | Reference |

| Phlorotannins (Dieckol, PFF-A) | α2CAR, A2AR, δ-OPR, GLP-1R, 5-TH1AR, CB1R, V1AR | Agonist or Antagonist effects depending on the receptor | nih.gov |

| Natural Phenols (Luteolin, Quercetin, Morin) | GPR35 | Agonist activity | acs.org |

| Small Phenolic Compounds (e.g., 4-chloropyrocatechol) | Estrogen Receptor Alpha (ERα) | Interaction with the ligand-binding domain, potential endocrine disruption | frontiersin.orgnih.gov |

| Flavonoids and Phenolic Acids | Liver X Receptor (LXR), Retinoid X Receptor (RXR) | Modulation of gene expression related to lipid and xenobiotic metabolism | nih.gov |

Investigation of Biological Signaling Pathways Modulated by 1-Fluoro-4-methyl-2-phenoxybenzene and its Analogs

While direct research on the biological signaling pathways modulated by this compound is not extensively documented in publicly available scientific literature, a significant body of research exists for its structural analogs, namely compounds containing a diaryl ether scaffold. These studies reveal that this class of compounds can interact with and modulate a variety of crucial biological pathways, primarily through enzyme inhibition. The following sections detail the research findings on the modulation of these pathways by analogs of this compound.

Inhibition of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase (TgENR)

A key area of investigation for diaryl ether compounds is their potent inhibitory activity against the enoyl-acyl carrier protein reductase (ENR) of Toxoplasma gondii (TgENR), an essential enzyme in the parasite's type II fatty acid synthesis (FAS-II) pathway. This pathway is vital for the parasite's survival, making TgENR a promising drug target. nih.gov

Triclosan (B1682465), a well-known diaryl ether, is a potent inhibitor of TgENR, with a reported IC₅₀ value of less than 20 nM. nih.gov However, its therapeutic potential is limited by poor druggability. uni.lu This has prompted the design and synthesis of various triclosan analogs with modified B-rings to improve their physicochemical properties while retaining high inhibitory activity. uni.luresearchgate.net For instance, modifications at the 5 and 4' positions of triclosan have yielded analogs with significant potency against T. gondii tachyzoites and recombinant TgENR. researchgate.net Some of these analogs have demonstrated improved solubility and comparable or enhanced inhibitory activity compared to triclosan. uni.lu

| Compound | Target | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Triclosan | Toxoplasma gondii enoyl reductase (TgENR) | < 20 nM | nih.gov |

| Compound 16a | Recombinant TgENR | 43 nM | researchgate.net |

| Compound 16c | Recombinant TgENR | 26 nM | researchgate.net |

| Dihydroquinine (DHQ) | T. gondii tachyzoite growth | 0.63 µM (at 24h) | frontiersin.org |

Inhibition of Farnesyl-Protein Transferase (FPTase)

Another significant signaling pathway modulated by diaryl ether analogs is the post-translational modification of proteins via farnesylation, a process catalyzed by farnesyl-protein transferase (FPTase). Inhibition of this enzyme is a key strategy in cancer research. Imidazolemethyl diaryl ethers have emerged as potent inhibitors of FPTase. nih.gov The synthesis of these compounds has been optimized for rapid parallel synthesis, allowing for the screening of a wide range of commercially available phenols to identify compounds with cellular activity. nih.gov

Modulation of Tubulin Polymerization

The diaryl ether scaffold is also found in compounds that target tubulin polymerization, a critical process in cell division, making it a target for anticancer therapies. A number of diaryl heterocyclic analogs have been designed and synthesized as tubulin polymerization inhibitors. nih.gov For example, compound 6y, a diaryl heterocyclic analog, has been shown to effectively inhibit tubulin polymerization in vitro with an IC₅₀ of 10.9 μM and exhibits antiproliferative activity against the HCT-116 colon cancer cell line with an IC₅₀ of 2.65 μM. nih.govresearchgate.net

| Compound | Target | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 6y | Tubulin Polymerization | 10.9 µM | nih.govresearchgate.net |

| Quinoline-indole derivative 5 | Tubulin Polymerization | 2.09 µM | mdpi.com |

| Benzimidazole-indole derivative 6 | Tubulin Polymerization | 2.52 µM | mdpi.com |

Inhibition of HIV-1 Reverse Transcriptase

Certain diaryl ether derivatives have demonstrated potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Researchers have designed and synthesized novel diaryl ethers with a phenacyl moiety to enhance their inhibitory potential and solubility. nih.gov Several of these compounds exhibited IC₅₀ values in the low micromolar to submicromolar range. For instance, compound 7e was identified as a highly active NNRTI with an IC₅₀ of 0.36 ± 0.01 µM, which is more potent than the established drug Nevirapine. nih.gov

| Compound | Target | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 7a | HIV-1 Reverse Transcriptase | 1.23 ± 0.05 µM | nih.gov |

| Compound 7e | HIV-1 Reverse Transcriptase | 0.36 ± 0.01 µM | nih.gov |

| Compound 7g | HIV-1 Reverse Transcriptase | 0.65 ± 0.03 µM | nih.gov |

| Nevirapine | HIV-1 Reverse Transcriptase | 0.75 ± 0.02 µM | nih.gov |

Inhibition of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 2 (SHP2)

The SHP2 enzyme, a non-receptor protein tyrosine phosphatase, is a crucial component of multiple signaling pathways implicated in oncology. A new class of SHP2 inhibitors based on a 2,5-diaryl-1,3,4-oxadiazole scaffold has been developed. nih.gov The representative compound 6l from this series demonstrated an IC₅₀ of 2.73 ± 0.20 µM for SHP2 inhibition and showed selectivity over other phosphatases like SHP1, PTP1B, and TCPTP. nih.govnih.gov Further studies confirmed that this compound acts as a mixed-type inhibitor and can suppress SHP2-mediated cell signaling and proliferation in leukemia cells. nih.gov

| Compound | Target | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 6l (2,5-diaryl-1,3,4-oxadiazole derivative) | SHP2 | 2.73 ± 0.20 µM | nih.govnih.gov |

Derivatization Strategies and Analog Design Based on 1 Fluoro 4 Methyl 2 Phenoxybenzene

Functionalization of the Aromatic Rings via Directed Synthesis

The two aromatic rings of 1-Fluoro-4-methyl-2-phenoxybenzene offer distinct environments for chemical modification, governed by the electronic and steric influences of their respective substituents. Directed synthesis, leveraging these inherent properties, allows for the regioselective introduction of new functional groups.

On the fluorinated methyl-substituted ring (Ring A), the fluorine atom acts as a weak deactivator and an ortho, para-director for electrophilic aromatic substitution, while the methyl group is an activator and also an ortho, para-director. libretexts.org The phenoxy group is an ortho, para-directing group. The interplay of these directing effects determines the position of incoming electrophiles. For instance, in electrophilic reactions such as nitration or halogenation, substitution is likely to be directed to the positions ortho and para to the activating methyl group and ortho to the phenoxy group, with the fluorine atom's directing effect also playing a role.

A powerful strategy for achieving high regioselectivity is directed ortho-metalation (DoM). cmu.eduacs.orguwindsor.caorganic-chemistry.org This technique utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. uwindsor.caorganic-chemistry.org While the existing substituents on this compound are not strong DMGs, the introduction of a DMG, such as an amide or a carbamate, would enable precise functionalization. For example, conversion of the methyl group to a carboxylic acid and then to a tertiary amide would strongly direct lithiation to the adjacent position on the aromatic ring. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

The unsubstituted phenoxy ring (Ring B) is activated by the ether oxygen and is susceptible to electrophilic substitution at the ortho and para positions. Standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation, nitration, and halogenation would be expected to yield predominantly the para-substituted product due to steric hindrance from the rest of the molecule at the ortho positions.

Modifications of the Phenoxy Ether Linkage

Cleavage and Replacement: The C-O ether bond in diaryl ethers is robust but can be cleaved under specific conditions. Reductive cleavage has been achieved using methods like electrocatalytic hydrogenolysis over a nickel cathode or through the use of strong reducing agents. nih.govrsc.orgresearchgate.netnih.gov This cleavage would yield a phenol (B47542) and a substituted benzene (B151609) derivative, which could then serve as starting materials for the synthesis of new analogs with different linkages. For example, the resulting phenol could be converted to a thiophenol, which can then be coupled with an appropriate aryl halide to form a diaryl thioether, a common bioisostere of a diaryl ether. nih.govnih.govresearchgate.net

Synthesis of Linkage-Modified Analogs: Modern cross-coupling reactions provide a versatile toolkit for the synthesis of diaryl ethers and their analogs with modified linkages. The Ullmann condensation and the Buchwald-Hartwig amination are cornerstone reactions in this context. cmu.edursc.orgorganic-chemistry.orgorganic-chemistry.orgumass.edujsynthchem.com These reactions can be adapted to synthesize analogs where the ether oxygen is replaced by sulfur (thioether), nitrogen (diarylamine), or other linking groups. nih.gov For instance, coupling of a phenol with an aryl halide in the presence of a copper or palladium catalyst is a common method for forming the diaryl ether bond. rsc.orgorganic-chemistry.orgresearchgate.netresearchgate.netorganic-chemistry.org By starting with the appropriate precursors, such as a thiophenol or an aniline, the corresponding thioether or diarylamine analogs of this compound can be synthesized.

Introduction of Heterocyclic Moieties and Fused Ring Systems

The incorporation of heterocyclic rings and fused ring systems is a widely employed strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Functionalized derivatives of this compound can serve as key intermediates for the construction of such complex architectures.

Annulation Reactions: By introducing appropriate functional groups onto one of the aromatic rings, subsequent cyclization reactions can be performed to build heterocyclic rings. For example, an ortho-amino-phenoxy derivative could be a precursor for the synthesis of a phenoxazine (B87303) ring system. Similarly, an ortho-acetyl group could be elaborated into a quinoline (B57606) ring through a Friedeländer annulation. The introduction of an ortho-hydroxybenzaldehyde could facilitate the synthesis of a fused benzofuran (B130515) ring.

Coupling with Pre-formed Heterocycles: Alternatively, pre-formed heterocyclic moieties can be coupled to the this compound scaffold using transition-metal-catalyzed cross-coupling reactions. For instance, a boronic acid derivative of the parent molecule could be coupled with a halogenated heterocycle (e.g., pyridine, pyrimidine, or indole) via a Suzuki coupling reaction. Conversely, a halogenated derivative of this compound could be coupled with a heterocyclic boronic acid. N-heterocyclic carbene (NHC) catalysts have also proven effective in the synthesis of diaryl ethers and could be applied to the coupling of heterocyclic phenols. organic-chemistry.orgrsc.orgrsc.org

Comprehensive Structure-Activity/Property Relationship (SAR/SPR) Studies of this compound Analogs

While specific SAR/SPR data for this compound is not extensively documented in publicly available literature, general principles derived from studies of related diaryl ether compounds can guide analog design. nih.govacs.orgnih.govmdpi.comyoutube.com The diaryl ether motif is recognized as a privileged scaffold in medicinal chemistry and agrochemical research. acs.org SAR studies typically involve systematically varying the substituents on the aromatic rings and the nature of the ether linkage to understand their impact on a particular biological activity or physical property. reachemchemicals.com

A hypothetical SAR exploration could involve the synthesis and evaluation of a library of analogs, as depicted in the table below. The goal would be to probe the effects of electronic and steric changes on the molecule's activity. For instance, the position and nature of the substituent on the phenoxy ring can significantly influence binding to a biological target. The fluorine and methyl groups on the other ring also play crucial roles in modulating properties such as metabolic stability and lipophilicity. youtube.com

| Analog | R1 | R2 | R3 | Linkage (X) | Hypothetical Activity/Property |

| Parent | H | H | H | O | Baseline |

| Analog 1 | 4'-Cl | H | H | O | Increased lipophilicity, potential for enhanced binding through halogen bonding. |

| Analog 2 | 4'-OCH3 | H | H | O | Increased polarity, potential for hydrogen bond acceptance. |

| Analog 3 | 4'-CN | H | H | O | Electron-withdrawing group, alters electronic profile, potential for polar interactions. |

| Analog 4 | H | 3'-NO2 | H | O | Strong electron-withdrawing group, may influence metabolic stability and binding. |

| Analog 5 | H | H | 2'-CH3 | O | Steric bulk may influence conformational preference and target binding. |

| Analog 6 | H | H | H | S | Thioether linkage alters bond angle and electronics, potentially impacting activity. |

| Analog 7 | H | H | H | NH | Amine linkage introduces hydrogen bond donor capability and different geometry. |

Combinatorial Chemistry and High-Throughput Synthesis Methodologies for Derivatives

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques are invaluable. purdue.educhemrxiv.orgrsc.orgresearchgate.net These approaches enable the rapid generation of large libraries of related compounds for subsequent screening.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) offers a powerful platform for the construction of diaryl ether libraries. nih.govnih.govyoutube.com In a typical solid-phase approach, one of the building blocks, for example, a substituted phenol, is attached to a solid support (resin). The resin-bound substrate is then treated with a solution containing the other building block (e.g., an activated aryl halide) and a catalyst to form the diaryl ether linkage. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. After the synthesis is complete, the desired product is cleaved from the resin. This methodology is amenable to automation and parallel synthesis, allowing for the creation of hundreds or thousands of distinct compounds in a short period.

Solution-Phase Parallel Synthesis: Solution-phase parallel synthesis is another effective high-throughput strategy. In this approach, reactions are carried out in individual wells of a multi-well plate. Reagents are dispensed robotically, and the reactions are performed in parallel. While purification can be more challenging than in solid-phase synthesis, modern purification techniques such as mass-directed automated flash chromatography have made solution-phase library synthesis highly efficient.

High-Throughput Screening: The libraries of this compound derivatives generated through these methods can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities or physical properties. chemrxiv.org HTS allows for the rapid testing of thousands of compounds against a specific target, providing valuable data for hit identification and lead optimization.

Emerging Research Frontiers and Future Perspectives

Advancements in Asymmetric Synthesis and Catalysis for 1-Fluoro-4-methyl-2-phenoxybenzene Derivatives

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials chemistry. For derivatives of this compound, achieving atroposelective synthesis—the creation of axially chiral isomers—is a significant goal. Recent progress in catalysis offers promising pathways.

Researchers have developed elegant methods for the asymmetric synthesis of diaryl ether-type atropisomers. nih.gov N-heterocyclic carbene (NHC) catalysis, for instance, has been successfully used for the atroposelective esterification of prochiral dialdehydes, yielding enantioenriched axially chiral diaryl ethers with excellent enantioselectivity. nih.govnumberanalytics.com Another powerful approach involves the use of chiral phosphoric acid (CPA) catalysts in asymmetric reductive amination or electrophilic amination of axially prochiral diaryl ethers. nih.gov

Transition metal-catalyzed cross-coupling reactions are also pivotal. Palladium-catalyzed methods, often employing specialized phosphine (B1218219) ligands like tBuBrettPhos, have been developed for the C–O coupling of (hetero)aryl bromides and fluorinated alcohols. acs.org These reactions are notable for their tolerance of various functional groups and can be adapted for fluorinated substrates. acs.org Furthermore, the development of heterogeneous catalysts, such as copper fluorapatite (B74983) (CuFAP), presents an eco-friendly and reusable option for diaryl ether synthesis via cross-coupling of aryl halides and phenols. rsc.org The insights from the synthesis of other fluorinated chiral building blocks, such as fluorinated amino acids using chiral Ni(II) complexes, also inform potential strategies for creating novel derivatives of this compound. nih.gov

| Catalytic System | Reaction Type | Key Advantages | Relevant Substrates |

| N-Heterocyclic Carbene (NHC) | Atroposelective Esterification | Excellent enantioselectivity, mild conditions, broad scope. nih.govnumberanalytics.com | Prochiral dialdehydes. numberanalytics.com |

| Chiral Phosphoric Acid (CPA) | Asymmetric Amination | High enantioselectivity via dynamic kinetic resolution. nih.gov | Axially prochiral diaryl ethers. nih.gov |

| Palladium/tBuBrettPhos | C-O Cross-Coupling | High functional group tolerance, effective for fluorinated alcohols. acs.org | (Hetero)aryl bromides, fluorinated alcohols. acs.org |

| Copper Fluorapatite (CuFAP) | Ullmann Condensation | Ligand-free, reusable, heterogeneous catalyst. rsc.org | Substituted aryl halides, phenols. rsc.org |

| Chiral Ni(II) Complex | Asymmetric Alkylation | High yield and enantiomeric excess for fluorinated amino acids. nih.gov | Glycine Schiff base, fluorinated benzyl (B1604629) bromides. nih.gov |

Integration with Nanotechnology and Supramolecular Chemistry for Novel Applications

The unique electronic and steric properties of fluorine make fluorinated compounds like this compound ideal candidates for designing advanced materials through nanotechnology and supramolecular chemistry.

Fluorinated polymers hold a central position in emerging nanotechnology, prized for their thermal stability, chemical resistance, and low dielectric constants, making them suitable for nanoelectronics. tandfonline.comresearchgate.net Poly(aryl ether)s containing fluorine, for example, exhibit excellent dielectric properties and hydrophobicity, which are attributed to high fluorine content and specific polymer chain structures. rsc.org Derivatives of this compound could serve as monomers for such high-performance fluoropolymers, finding use in advanced coatings, insulators, and nano-scale electronic components. tandfonline.comtandfonline.com

In supramolecular chemistry, the focus is on self-assembly directed by non-covalent interactions. Fluorine can participate in specific interactions, including F···H and F···F contacts, which can be engineered to guide the formation of complex architectures. rsc.org Research on fluorinated amphiphiles has shown that the degree of fluorination critically controls peptide folding, fibrillation, and hydrogel formation. rsc.org Similarly, fluorinated porphyrins have been shown to self-assemble into two-dimensional supramolecular arrays. nih.gov By modifying the this compound structure with appropriate functional groups, it is conceivable to create novel amphiphiles that self-assemble into nanostructures like micelles, nanotubes, or vesicles for applications in drug delivery or materials science. fu-berlin.de Furthermore, the introduction of fluorinated moieties is a key strategy in the design of liquid crystals, where precise control over molecular arrangement is paramount for display technologies. tandfonline.commdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Complex Analogs

The characterization of complex fluorinated aromatic compounds requires a suite of advanced analytical techniques to elucidate structure, purity, and conformation.

For volatile analogs, Gas Chromatography-Mass Spectrometry (GC-MS) is essential for separation and identification. For less volatile or polar derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity. acs.org Structural elucidation heavily relies on spectroscopic methods. Fourier Transform Infrared Spectroscopy (FTIR) provides valuable information about functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining atomic connectivity. acs.org

Crucially for fluorinated compounds, ¹⁹F NMR is a powerful tool. It not only confirms the presence and chemical environment of fluorine atoms but is also highly sensitive for determining the enantiomeric purity of chiral fluorinated molecules. nih.gov Advanced analytical services offer comprehensive characterization, including purity assessment and stability testing, which are vital for any potential application of novel this compound analogs. acs.org

| Analytical Technique | Primary Application for Fluorinated Analogs | Information Gained |

| GC-MS | Analysis of volatile and thermally stable analogs. acs.org | Separation, identification, and quantification of components in a mixture. |

| LC-MS | Analysis of non-volatile, polar, or thermally labile analogs. acs.org | Precise mass determination for molecular formula confirmation. |

| ¹H & ¹³C NMR | Complete structural elucidation. acs.org | Information on the carbon-hydrogen framework and atomic connectivity. |

| ¹⁹F NMR | Specific analysis of the fluorine environment. nih.gov | Confirmation of fluorination, chemical shift information, and determination of enantiomeric excess in chiral analogs. nih.gov |

| FTIR Spectroscopy | Functional group analysis. acs.org | Identification of key chemical bonds and functional groups (e.g., C-O-C ether, C-F). |

Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Bioactivity

The vast chemical space of possible this compound derivatives makes experimental screening for reactivity and bioactivity a resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this discovery process. nih.gov

ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. fu-berlin.de For fluorination reactions, supervised ML can predict reaction yields and even help in understanding reaction mechanisms. nih.gov For instance, neural network algorithms can predict the relative power of various fluorinating reagents, which is crucial for planning the synthesis of new derivatives. tandfonline.com This data-driven approach can significantly reduce the experimental effort required for reaction optimization. tandfonline.com

In the context of bioactivity, deep learning models are being created to predict how fluorine substitution impacts a molecule's interaction with biological targets. nih.gov A model named F-CPI was developed to forecast changes in compound-protein interactions upon fluorination, achieving high accuracy and demonstrating its potential in drug discovery by successfully guiding the optimization of a hit compound. nih.gov Applying such models to a virtual library of this compound derivatives could rapidly identify candidates with high predicted bioactivity for specific targets, streamlining the path toward new therapeutic agents.

| AI/ML Application | Predictive Goal | Model Type Example | Potential Impact on Research |

| Reaction Outcome Prediction | Predict reaction yield and optimal conditions. nih.gov | Supervised learning, linear regression. nih.gov | Accelerates synthesis optimization, reduces experimental cost. |

| Reagent Power Prediction | Predict the relative strength of fluorinating agents. tandfonline.com | Neural network algorithm. tandfonline.com | Informs rational selection of reagents for desired transformations. |

| General Reactivity Prediction | Predict chemical compatibility and side-reactions. fu-berlin.de | Machine learning based on electronic properties. fu-berlin.de | Guides the design of stable materials and formulations. |

| Bioactivity Prediction | Predict change in biological activity upon F-substitution. nih.gov | Multimodal deep learning (F-CPI). nih.gov | Enables rapid virtual screening and hit-to-lead optimization in drug discovery. |

Q & A

Q. What synthetic methodologies are most effective for preparing 1-Fluoro-4-methyl-2-phenoxybenzene?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

- Step 1 : Fluorination of 4-methyl-2-phenoxybenzene derivatives using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

- Step 2 : Optimization of regioselectivity by adjusting reaction temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) .

- Characterization : Confirm purity via HPLC (>98%) and structural identity via NMR (δ ≈ -110 ppm for aromatic fluorine) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR resolve methyl and fluorinated aromatic signals. NMR specifically identifies fluorine position and electronic environment .

- X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially when fluorine positional disorder is suspected .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 220.0895) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?